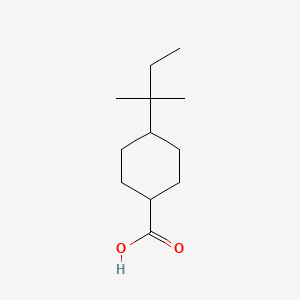![molecular formula C15H17FN2O2 B2584183 N-[4-(3-Fluoro-3-methylpyrrolidine-1-carbonyl)phenyl]prop-2-enamide CAS No. 2361745-23-3](/img/structure/B2584183.png)
N-[4-(3-Fluoro-3-methylpyrrolidine-1-carbonyl)phenyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(3-Fluoro-3-methylpyrrolidine-1-carbonyl)phenyl]prop-2-enamide is a synthetic organic compound characterized by the presence of a pyrrolidine ring substituted with a fluorine atom and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3-Fluoro-3-methylpyrrolidine-1-carbonyl)phenyl]prop-2-enamide typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the reaction of a suitable amine with a carbonyl compound, followed by cyclization.
Introduction of Fluorine and Methyl Groups: Fluorination can be achieved using reagents such as Selectfluor, while methylation can be carried out using methyl iodide in the presence of a base.
Coupling with Phenylprop-2-enamide: The final step involves coupling the fluorinated and methylated pyrrolidine with phenylprop-2-enamide using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[4-(3-Fluoro-3-methylpyrrolidine-1-carbonyl)phenyl]prop-2-enamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carbonyl-containing derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
N-[4-(3-Fluoro-3-methylpyrrolidine-1-carbonyl)phenyl]prop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-[4-(3-Fluoro-3-methylpyrrolidine-1-carbonyl)phenyl]prop-2-enamide involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to interact with biological targets through hydrogen bonding and electrostatic interactions. The pyrrolidine ring provides structural rigidity, allowing for precise binding to target proteins or enzymes. The exact pathways and molecular targets are still under investigation, but the compound is believed to modulate neurotransmitter systems in the brain.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-one: A similar compound with a pyrrolidine ring but lacking the fluorine and methyl substitutions.
Pyrrolidine-2,5-diones: Compounds with additional carbonyl groups, offering different reactivity and biological activity.
Prolinol: A hydroxylated derivative of pyrrolidine with distinct pharmacological properties.
Uniqueness
N-[4-(3-Fluoro-3-methylpyrrolidine-1-carbonyl)phenyl]prop-2-enamide is unique due to the presence of the fluorine atom, which significantly alters its chemical and biological properties compared to other pyrrolidine derivatives. The combination of fluorine and methyl groups enhances its stability and binding affinity to biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-[4-(3-fluoro-3-methylpyrrolidine-1-carbonyl)phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN2O2/c1-3-13(19)17-12-6-4-11(5-7-12)14(20)18-9-8-15(2,16)10-18/h3-7H,1,8-10H2,2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIDJVVLAHXAWEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(C1)C(=O)C2=CC=C(C=C2)NC(=O)C=C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
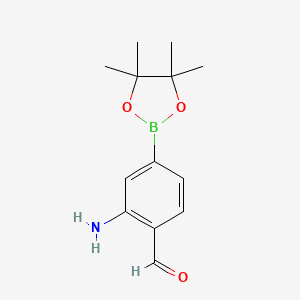
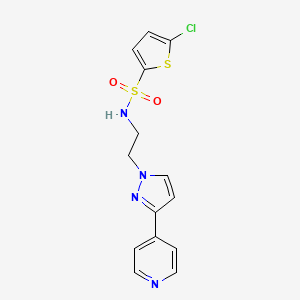
![N-[(3-chloro-2-fluorophenyl)methoxy]-N'-thieno[2,3-d]pyrimidin-4-ylmethanimidamide](/img/structure/B2584105.png)
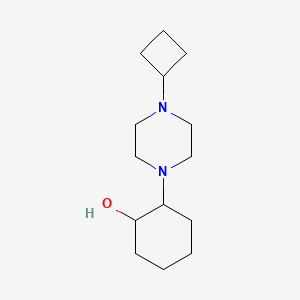
![3-(1-{3-[4-(methylsulfanyl)phenyl]propanoyl}pyrrolidin-3-yl)-1,3-oxazolidine-2,4-dione](/img/structure/B2584108.png)
![Ethyl 2-[2-[4-(3-methylpiperidin-1-yl)sulfonylbenzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2584109.png)
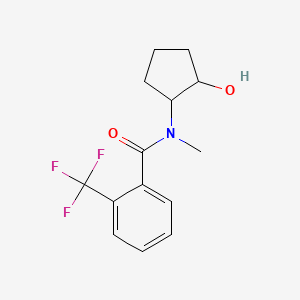
![4-fluoro-N-[3-(1H-imidazol-1-yl)propyl]-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide hydrochloride](/img/structure/B2584111.png)

![6-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-(pyrrolidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B2584115.png)

![2-(3,4-dimethylphenyl)-2H,3H-chromeno[2,3-c]pyrazol-3-one](/img/structure/B2584119.png)
![(2-{[2-(4-Bromophenyl)-1H-indol-3-yl]thio}ethyl)amine](/img/structure/B2584121.png)
